2-(Chloromethyl)-8-methylidenequinazolin-4-one
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Overview
Description
2-(Chloromethyl)-8-methylidenequinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and significant pharmacological potential. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-methylidenequinazolin-4-one typically involves the chloromethylation of quinazolinone derivatives. One common method includes the reaction of quinazolinone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-methylidenequinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolinones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-8-methylidenequinazolin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 2-chloromethyl-4(3H)-quinazolinone share structural similarities and exhibit similar biological activities.
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used in cancer therapy, also belong to the quinazoline family and share some structural features with 2-(Chloromethyl)-8-methylidenequinazolin-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl and methylidene groups allows for unique interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(chloromethyl)-8-methylidenequinazolin-4-one |
InChI |
InChI=1S/C10H7ClN2O/c1-6-3-2-4-7-9(6)12-8(5-11)13-10(7)14/h2-4H,1,5H2 |
InChI Key |
CLSCRCUIYUFFON-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC=C2C1=NC(=NC2=O)CCl |
Origin of Product |
United States |
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